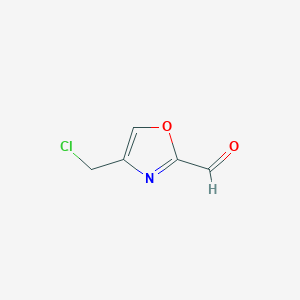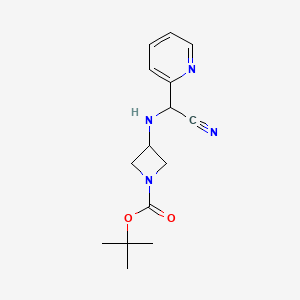
Tert-butyl 3-((cyano(pyridin-2-yl)methyl)amino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-((cyano(pyridin-2-yl)methyl)amino)azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, a pyridinyl group, and an azetidine ring
Preparation Methods
The synthesis of tert-butyl 3-((cyano(pyridin-2-yl)methyl)amino)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of tert-butyl azetidine-1-carboxylate with a cyano-substituted pyridine derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Tert-butyl 3-((cyano(pyridin-2-yl)methyl)amino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or pyridinyl groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Tert-butyl 3-((cyano(pyridin-2-yl)methyl)amino)azetidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-((cyano(pyridin-2-yl)methyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and pyridinyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Tert-butyl 3-((cyano(pyridin-2-yl)methyl)amino)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound shares the azetidine ring and tert-butyl group but lacks the cyano and pyridinyl groups, resulting in different chemical properties and applications.
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound has a similar cyano and pyridinyl group but differs in the presence of a carbonate group instead of the azetidine ring.
Tert-butyl ®-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate: This compound contains a tert-butyl group and an amino group but differs significantly in its overall structure and functional groups.
Properties
Molecular Formula |
C15H20N4O2 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
tert-butyl 3-[[cyano(pyridin-2-yl)methyl]amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-9-11(10-19)18-13(8-16)12-6-4-5-7-17-12/h4-7,11,13,18H,9-10H2,1-3H3 |
InChI Key |
NAMPDVWDTREQIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





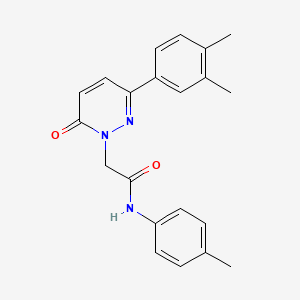
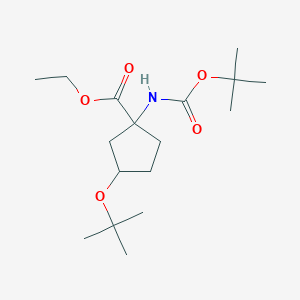

![2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde](/img/structure/B14866500.png)
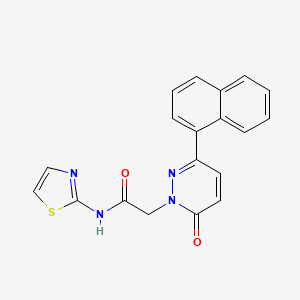
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-2,3-diamine](/img/structure/B14866513.png)
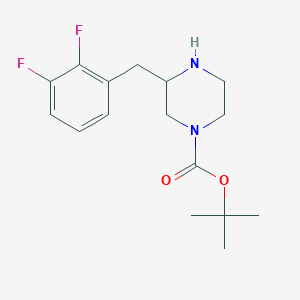
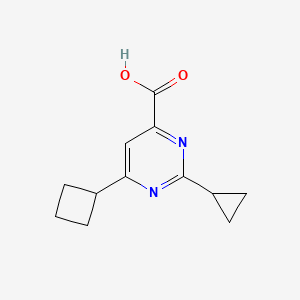
![(E,6R)-2-methyl-6-[(10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B14866526.png)
